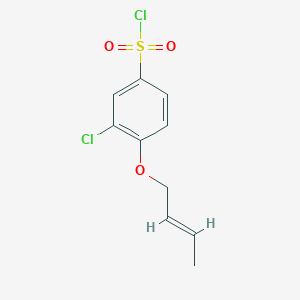![molecular formula C33H23BrN2 B15197946 2-(4-Bromophenyl)-3-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)acrylonitrile](/img/structure/B15197946.png)
2-(4-Bromophenyl)-3-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-3-(4’-(diphenylamino)-[1,1’-biphenyl]-4-yl)acrylonitrile is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a diphenylamino group, and an acrylonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-(4’-(diphenylamino)-[1,1’-biphenyl]-4-yl)acrylonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of biphenyl to form 4-bromobiphenyl.
Coupling Reaction: The bromophenyl intermediate is then subjected to a coupling reaction with diphenylamine to form 4’-(diphenylamino)-[1,1’-biphenyl]-4-yl.
Acrylonitrile Addition: Finally, the acrylonitrile group is introduced through a reaction with an appropriate acrylonitrile derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-3-(4’-(diphenylamino)-[1,1’-biphenyl]-4-yl)acrylonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The acrylonitrile moiety can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-3-(4’-(diphenylamino)-[1,1’-biphenyl]-4-yl)acrylonitrile has a wide range of applications in scientific research:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Photonics: It is utilized in the design of photonic devices, including lasers and optical sensors.
Synthetic Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Research: It is investigated for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-3-(4’-(diphenylamino)-[1,1’-biphenyl]-4-yl)acrylonitrile involves its interaction with specific molecular targets and pathways. The bromophenyl and diphenylamino groups contribute to its electronic properties, allowing it to participate in electron transfer processes. The acrylonitrile moiety can interact with nucleophiles, leading to various chemical transformations. These interactions are crucial for its applications in organic electronics and photonics .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobiphenyl: A simpler compound with a bromophenyl group attached to a biphenyl structure.
p,p′-Dibromobiphenyl: Contains two bromophenyl groups attached to a biphenyl structure.
4,4′-Bis[(4-bromophenyl)phenylamino]biphenyl: A more complex compound with two bromophenyl groups and a diphenylamino group.
Uniqueness
2-(4-Bromophenyl)-3-(4’-(diphenylamino)-[1,1’-biphenyl]-4-yl)acrylonitrile is unique due to the presence of the acrylonitrile moiety, which imparts additional reactivity and potential for further chemical modifications. This makes it a versatile compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C33H23BrN2 |
|---|---|
Peso molecular |
527.5 g/mol |
Nombre IUPAC |
(Z)-2-(4-bromophenyl)-3-[4-[4-(N-phenylanilino)phenyl]phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C33H23BrN2/c34-30-19-15-28(16-20-30)29(24-35)23-25-11-13-26(14-12-25)27-17-21-33(22-18-27)36(31-7-3-1-4-8-31)32-9-5-2-6-10-32/h1-23H/b29-23+ |
Clave InChI |
HXZRFJWXWYYWRZ-BYNJWEBRSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)/C=C(\C#N)/C5=CC=C(C=C5)Br |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C=C(C#N)C5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


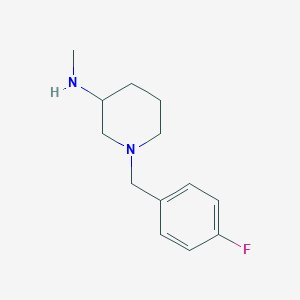
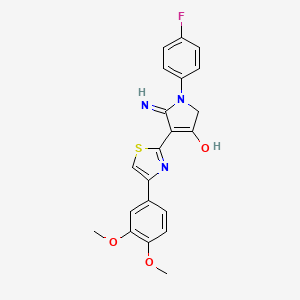
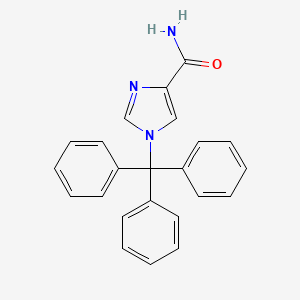
![(3S)-3-amino-4-oxo-4-[[(2S)-1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid](/img/structure/B15197897.png)
![4-Acetyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15197901.png)
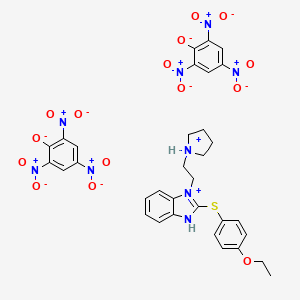
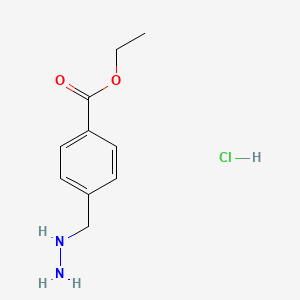
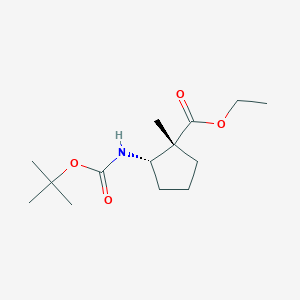
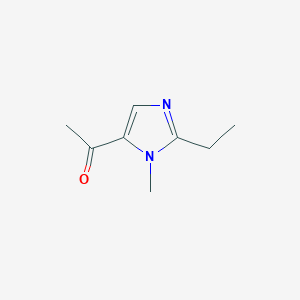
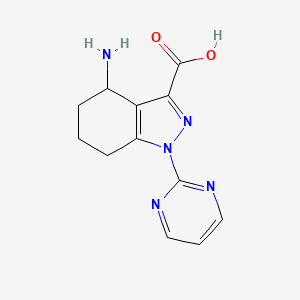
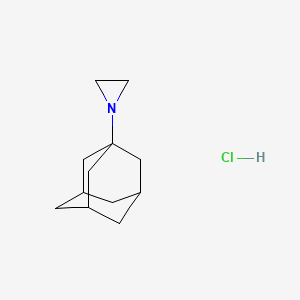
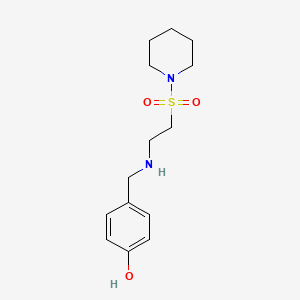
![N-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;hydrochloride](/img/structure/B15197935.png)
